molecular formula C4H5NaO2 B15247137 Sodiumcyclopropanecarboxylate

Sodiumcyclopropanecarboxylate

Cat. No.: B15247137
M. Wt: 108.07 g/mol
InChI Key: HQIZDGAMCWYBKS-UHFFFAOYSA-M
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Description

Its molecular formula is C₄H₅NaO₂, with a molecular weight of 116.07 g/mol. The cyclopropane ring confers significant ring strain, influencing its reactivity and stability. Sodium salts of carboxylic acids typically exhibit enhanced water solubility compared to their parent acids, making them useful in pharmaceutical synthesis, agrochemicals, and as intermediates in organic reactions.

Properties

Molecular Formula

C4H5NaO2

Molecular Weight

108.07 g/mol

IUPAC Name

sodium;cyclopropanecarboxylate

InChI

InChI=1S/C4H6O2.Na/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1

InChI Key

HQIZDGAMCWYBKS-UHFFFAOYSA-M

Canonical SMILES

C1CC1C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodiumcyclopropanecarboxylate typically involves the cyclopropanation of olefins using dihalocarbenes, followed by the introduction of a carboxylate group. One common method is the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then oxidized to yield the carboxylic acid. The final step involves neutralizing the carboxylic acid with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound may involve mechanochemical synthesis, which is a fast and sustainable method. This approach reduces reaction times and eliminates the need for solvents, making it an attractive option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Sodiumcyclopropanecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.

    Substitution: The cyclopropane ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include cyclopropanecarboxylate derivatives, alcohols, and substituted cyclopropanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodiumcyclopropanecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodiumcyclopropanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyclopropane ring imposes conformational rigidity, which can enhance the binding affinity and specificity of the compound to its targets. This rigidity also increases the metabolic stability of the compound, extending its therapeutic action .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural similarities with sodium cyclopropanecarboxylate, differing primarily in substituents, ring size, and functional groups:

Table 1: Key Properties of Sodium Cyclopropanecarboxylate and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups H-Bond Acceptors H-Bond Donors Predicted LogP (iLOGP) Safety Considerations
Sodium cyclopropanecarboxylate Not provided C₄H₅NaO₂ 116.07 Carboxylate, cyclopropane 2 0 -0.5 (estimated) Standard precautions
1-(Boc-Amino)cyclopropanecarboxylic acid 88950-64-5 C₉H₁₅NO₄ 201.22 Carboxylic acid, Boc-protected amine 4 2 1.23 Use PPE; consult SDS
1-Cyanocyclopentanecarboxylic acid 540490-54-8 C₇H₉NO₂ 139.15 Carboxylic acid, cyano 3 1 0.78 (estimated) Toxic if inhaled
2,2-Dimethylcyclopropanecarboxylic acid 75885-59-5 C₆H₁₀O₂ 114.14 Carboxylic acid, dimethyl 2 1 1.12 (estimated) Handle with care
Cyclopentane-1,1-dicarboxylic acid 5802-65-3 C₇H₁₀O₄ 158.15 Dicarboxylic acid, cyclopentane 4 2 0.45 (estimated) Potential irritant

Detailed Comparisons

1-(Boc-Amino)cyclopropanecarboxylic acid (CAS 88950-64-5)
  • Structure : Features a tert-butoxycarbonyl (Boc)-protected amine group adjacent to the cyclopropane-carboxylic acid.
  • Properties : Higher molecular weight (201.22 g/mol) and LogP (1.23) due to the hydrophobic Boc group. The Boc group enhances stability during peptide synthesis but reduces water solubility.
  • Synthesis : Requires anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), indicating sensitivity to moisture .
1-Cyanocyclopentanecarboxylic acid (CAS 540490-54-8)
  • Structure: Cyclopentane ring with cyano (-CN) and carboxylic acid groups.
  • Properties: The electron-withdrawing cyano group increases acidity (pKa ~1.5–2.5) compared to cyclopropanecarboxylates. Lower molecular weight (139.15 g/mol) and moderate LogP (0.78) suggest better membrane permeability.
  • Safety : Classified as toxic upon inhalation or skin contact, necessitating stringent handling protocols .
2,2-Dimethylcyclopropanecarboxylic acid (CAS 75885-59-5)
  • Structure : Cyclopropane ring with two methyl groups and a carboxylic acid.
  • Properties : Methyl groups introduce steric hindrance, reducing reactivity toward electrophilic agents. Higher LogP (1.12) indicates lipophilicity, suitable for lipid-based formulations.
Cyclopentane-1,1-dicarboxylic acid (CAS 5802-65-3)
  • Structure : Cyclopentane ring with two carboxylic acid groups.
  • Lower LogP (0.45) reflects higher polarity, limiting BBB permeability .

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